molecular formula C8H11F3N4O2 B1520346 2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 1221726-18-6

2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Cat. No.: B1520346
CAS No.: 1221726-18-6
M. Wt: 252.19 g/mol
InChI Key: IPBFCFYXCLJODK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is a chemical compound with the molecular formula C8H11F3N4O2 and a molecular weight of 252.2 g/mol[_{{{CITATION{{{1{2,2,2-trifluoroethyl N- [ (4-ethyl-4H-1,2,4-triazol-3-yl)methyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena258389358?context=bbe). This compound is characterized by its trifluoroethyl group and a carbamate functional group attached to a triazole ring[{{{CITATION{{{_1{2,2,2-trifluoroethyl N- (4-ethyl-4H-1,2,4-triazol-3-yl)methyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate typically involves the reaction of 4-ethyl-4H-1,2,4-triazol-3-ylmethylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions[_{{{CITATION{{{1{2,2,2-trifluoroethyl N- [ (4-ethyl-4H-1,2,4-triazol-3-yl)methyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena258389358?context=bbe). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to 25°C[{{{CITATION{{{_1{2,2,2-trifluoroethyl N- (4-ethyl-4H-1,2,4-triazol-3-yl)methyl ....

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{1{2,2,2-trifluoroethyl N- [ (4-ethyl-4H-1,2,4-triazol-3-yl)methyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena258389358?context=bbe). Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production[{{{CITATION{{{_1{2,2,2-trifluoroethyl N- (4-ethyl-4H-1,2,4-triazol-3-yl)methyl ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2,2,2-trifluoroethyl N- (4-ethyl-4H-1,2,4-triazol-3-yl)methyl ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_1{2,2,2-trifluoroethyl N- (4-ethyl-4H-1,2,4-triazol-3-yl)methyl ....

Biology: It can be utilized in biological studies to investigate the effects of trifluoroethyl groups on biological systems.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The carbamate group can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-[(5-fluorothiazol-2-yl)methyl]carbamate

  • 2,2,2-Trifluoroethyl N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Uniqueness: 2,2,2-Trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is unique due to its specific structural features, such as the presence of the ethyl group on the triazole ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O2/c1-2-15-5-13-14-6(15)3-12-7(16)17-4-8(9,10)11/h5H,2-4H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFCFYXCLJODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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